molecular formula C14H16BNO2 B2444137 B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid CAS No. 262352-25-0

B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid

Cat. No. B2444137
CAS RN: 262352-25-0
M. Wt: 241.1
InChI Key: BLPQXNYHXVTCIG-UHFFFAOYSA-N
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Description

“B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid” is a type of boronic acid, which is an organic compound related to boric acid . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .


Synthesis Analysis

The synthesis of boronic acids typically involves several synthetic routes, and many air-stable boronic acids are commercially available . For example, Ethylboronic acid was synthesized by a two-stage process. First, diethylzinc and triethyl borate reacted to produce triethylborane. This compound then oxidized in air to form ethylboronic acid .


Molecular Structure Analysis

The general structure of a boronic acid is R−B(OH)2, where R is a substituent . In the case of “B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid”, the R group would be the “2-[[(3-Methylphenyl)amino]methyl]phenyl” part of the molecule.


Chemical Reactions Analysis

Boronic acids are capable of forming reversible covalent complexes with molecules with vicinal (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate) . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .


Physical And Chemical Properties Analysis

Boronic acids typically have high melting points . They are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound plays a significant role in the Suzuki–Miyaura (SM) coupling reaction . The SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Protodeboronation

The compound can be used in the protodeboronation of pinacol boronic esters . This process is a valuable but less developed transformation that allows for formal anti-Markovnikov alkene hydromethylation .

Synthesis of Complex Molecules

The compound has been used in the synthesis of complex molecules such as methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Conversion into Functional Groups

The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Sensing Applications

Boronic acids, including this compound, are increasingly utilized in diverse areas of research, including various sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .

Stability and Reactivity

The compound is relatively stable, readily prepared, and generally environmentally benign . This makes it a valuable reagent in various chemical transformations, where the valuable boron moiety remains in the product .

Mechanism of Action

Future Directions

The future directions of boronic acid research could involve further exploration of their unique properties, such as their ability to form reversible covalent complexes with various molecules . Additionally, due to their low inherent toxicity, boronic acids could continue to be popular in the development and synthesis of pharmaceutical agents .

properties

IUPAC Name

[2-[(3-methylanilino)methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO2/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15(17)18/h2-9,16-18H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPQXNYHXVTCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CNC2=CC=CC(=C2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid

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